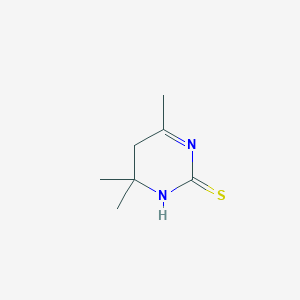

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

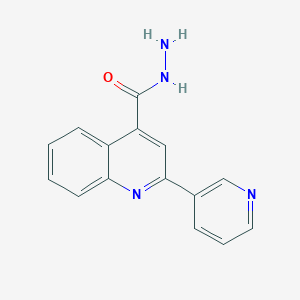

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol is a chemical compound with the molecular formula C7H12N2S . It has an average mass of 156.249 Da and a mono-isotopic mass of 156.072113 Da . This compound has been widely studied for its various properties and potential applications in research and industry.

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . Among the obtained compounds, only two revealed any significant results .科学研究应用

Enzyme Inhibition and Neurotransmitter Effects

4,4,6-Trimethyl-3,4-dihydropyrimidine-2-thiol is an effective inhibitor of dopamine-β-hydroxylation in vivo, influencing neurotransmitter concentrations and enzyme activities. It notably decreases norepinephrine concentration in the brain but not dopamine, and affects the metabolism of certain neurotransmitters and monoamines (Porter & Torchiana, 1971).

Antimicrobial and Anticonvulsant Properties

Pyrimidine derivatives containing 4,4,6-trimethyl-1,6-dihydropyrimidine-2-thiol exhibit antimicrobial and anticonvulsant properties. They show significant potential against various bacterial strains and comparable anticonvulsant activity to established drugs like Phenytoin and Carbamazepine (Khanage et al., 2012).

Acid-Catalysed Transformations in Chemistry

The compound undergoes interesting transformations under specific conditions, useful in synthetic chemistry. For instance, acid-catalysed transformations lead to the formation of different molecular structures, which is significant in the field of organic chemistry (Singh & Singh, 1980).

Antihypertensive Activity

Dihydropyrimidines derived from this compound show antihypertensive activity, offering insights into novel treatments for hypertension. The structure-activity relationship of these compounds provides valuable information for developing new therapeutic agents (Rana et al., 2004).

Diuretic Activity

Novel pyrimidine derivatives synthesized from 4,4,6-trimethyl-1,6-dihydropyrimidine-2-thiol show promising diuretic activity. They offer a potential for new diuretic drugs with minimal toxicity, as demonstrated in in vivo studies (Majeed & Shaharyar, 2011).

Antiviral Potential

Substituted pyrimidine derivatives, including those based on 4,4,6-trimethyl-1,6-dihydropyrimidine-2-thiol, have been identified as potential antiviral agents. They have shown effectiveness against certain viral diseases in in vivo studies, indicating their potential in antiviral drug development (Babu et al., 2012).

Corrosion Inhibition

Pyrimidine derivatives of this compound have been studied for their corrosion inhibition efficiency, utilizing density functional theory. Their adsorption mechanisms and inhibition performance are crucial for understanding corrosion processes and developing new inhibitors (Udhayakala et al., 2012).

Analytical Chemistry Applications

In analytical chemistry, 1-amino-4,4,6-trimethyl (1H, 4H) pyrimidine-2-thiol has been used for the spectrophotometric determination of metal ions, such as bismuth(III), in alloy samples. This application highlights its utility in precise chemical analysis and metal detection (Gaikwad et al., 2005).

Structural Analysis and Molecular Interactions

The crystal structures of dihydropyrimidine-2-thione derivatives, including this compound, have been extensively studied. Analysis of their molecular conformations and intermolecular interactions provides valuable insights for the design of new materials and drugs (Saeed et al., 2017).

属性

IUPAC Name |

4,6,6-trimethyl-1,5-dihydropyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAPPMPDJXJYFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)NC(C1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229735 |

Source

|

| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol | |

CAS RN |

933-49-3 |

Source

|

| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1334447.png)

![3-[(4-formylphenoxy)methyl]benzoic Acid](/img/structure/B1334467.png)